![molecular formula C19H18ClN3O2 B7713726 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide](/img/structure/B7713726.png)
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide
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Overview
Description
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide, also known as CTB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule that plays a key role in cell growth and division. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression.
Biochemical and Physiological Effects
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on PKC and HDACs, it has also been shown to induce apoptosis (programmed cell death) in cancer cells. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has also been shown to modulate the activity of certain ion channels, which could have implications for neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide for lab experiments is its relatively simple synthesis method. It is also a relatively inexpensive compound, making it accessible to researchers with limited resources. However, one limitation of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide. One area of interest is its use as a fluorescent probe for detecting specific proteins in biological samples. Further research is needed to optimize the conditions for protein detection and to determine the specificity and sensitivity of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide for different proteins.
Another area of interest is the development of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide-based therapies for cancer treatment. Further research is needed to determine the optimal dose and delivery method for 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide, as well as its potential side effects and toxicity.
Overall, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide is a promising compound with many potential applications in scientific research. Further research is needed to fully understand its mechanism of action and to explore its potential uses in various fields.
Synthesis Methods
The synthesis method of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide involves the reaction of 4-chlorobenzohydrazide with 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine in the presence of an acid catalyst. The resulting product is then reacted with p-tolylbutanoyl chloride to obtain 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide. The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide is relatively straightforward and can be carried out in a laboratory setting.
Scientific Research Applications
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been studied extensively in scientific research due to its potential applications in various fields. One of the main areas of research is its use as a fluorescent probe for detecting proteins and other biomolecules. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been shown to selectively bind to certain proteins and emit fluorescence upon binding, making it a useful tool for protein detection and analysis.
In addition to its use as a fluorescent probe, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this area.
properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-5-11-16(12-6-13)21-17(24)3-2-4-18-22-19(23-25-18)14-7-9-15(20)10-8-14/h5-12H,2-4H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSSESMVOBZDJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide |
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